

Physical properties and solubility of 3-(Hydroxymethyl)cyclohexanone

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Compound of Interest

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An In-depth Technical Guide to the Physical Properties and Solubility of **3-(Hydroxymethyl)cyclohexanone**

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Abstract

3-(Hydroxymethyl)cyclohexanone is a bifunctional organic compound featuring both a ketone and a primary alcohol, making it a valuable chiral building block in synthetic and medicinal chemistry.^[1] Its utility as a precursor for complex molecular architectures, including potent anti-inflammatory agents and carbocyclic nucleosides, necessitates a thorough understanding of its physicochemical properties.^{[2][3]} This technical guide provides a comprehensive overview of the physical properties and solubility profile of **3-(Hydroxymethyl)cyclohexanone**, intended for researchers, scientists, and drug development professionals. We present experimentally-derived and predicted data, detailed protocols for property determination, and insights into its practical applications.

Chemical Identity and Structure

The foundational characteristics of **3-(Hydroxymethyl)cyclohexanone** are defined by its molecular structure, which consists of a cyclohexane ring substituted with a ketone at position 1 and a hydroxymethyl group at position 3. This arrangement confers both polarity, due to the carbonyl and hydroxyl groups, and non-polar character from the cyclohexane scaffold.

- IUPAC Name: 3-(Hydroxymethyl)cyclohexan-1-one[4]
- Molecular Formula: C₇H₁₂O₂[5]
- Canonical SMILES: C1CC(CC(=O)C1)CO[1]
- InChIKey: OTZGKTIHFHBTGZ-UHFFFAOYSA-N[1]
- CAS Number: 32916-58-8 (racemic), 21996-61-2 (unspecified stereochemistry)[1][5]

Physical and Chemical Properties

The physical state of **3-(Hydroxymethyl)cyclohexanone** is typically a colorless to pale yellow liquid or a low-melting solid, contingent on purity and ambient temperature.[6] The presence of both a hydrogen bond donor (hydroxyl group) and acceptor (carbonyl and hydroxyl oxygens) leads to intermolecular interactions that influence its physical properties.

Table 1: Summary of Physical and Chemical Properties

Property	Value	Source / Notes
Molecular Weight	128.17 g/mol	Computed by PubChem[5]
Appearance	Colorless to pale yellow liquid/solid	[6]
Boiling Point	239.8 ± 13.0 °C at 760 mmHg	Predicted[7]
	135 °C	[3]
Density	1.054 ± 0.06 g/cm ³	Predicted[7]
Topological Polar Surface Area	37.3 Å ²	Computed by Cactvs[1]
Hydrogen Bond Donor Count	1	Computed by cactvs[1]

| Hydrogen Bond Acceptor Count | 2 | Computed by cactvs[1] |

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation of **3-(Hydroxymethyl)cyclohexanone**.

- Infrared (IR) Spectroscopy: The IR spectrum is characterized by two key absorption bands: a strong C=O stretch for the ketone functional group, typically appearing around 1710 cm^{-1} , and a broad O-H stretching band for the alcohol group in the $3200\text{-}3600\text{ cm}^{-1}$ region.^[7]
- ^{13}C NMR Spectroscopy: The carbon spectrum will show a distinctive signal for the carbonyl carbon in the downfield region of $190\text{-}220\text{ ppm}$.^[7] Other signals corresponding to the carbons of the hydroxymethyl group and the cyclohexane ring will appear at higher fields.
- Mass Spectrometry: Mass spectrometry analysis will reveal the molecular ion peak corresponding to its molecular weight (128.17 g/mol) and characteristic fragmentation patterns.^[7]

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing formulation, bioavailability, and purification processes. The "like dissolves like" principle is a useful guideline for predicting the solubility of **3-(Hydroxymethyl)cyclohexanone**.^{[8][9]} Its bifunctional nature—possessing polar hydroxyl and ketone groups alongside a nonpolar hydrocarbon ring—results in a nuanced solubility profile.^[6]

Table 2: Qualitative Solubility of **3-(Hydroxymethyl)cyclohexanone**

Solvent Type	Example Solvents	Expected Solubility	Rationale
Polar Protic	Water, Ethanol	Moderately Soluble to Soluble	The hydroxyl group can participate in hydrogen bonding with protic solvents. [1] [10]
Polar Aprotic	Acetone, DMSO	Soluble	The polar carbonyl group interacts favorably through dipole-dipole interactions. [10]
Nonpolar	Hexane, Toluene	Sparingly Soluble to Insoluble	The large nonpolar cyclohexane ring has limited favorable interactions with nonpolar solvents. [9]
Aqueous Acid	5% HCl	Soluble	While the compound is not basic, its moderate polarity may allow for solubility. The primary value is as a classification test. [11]

| Aqueous Base | 5% NaOH | Soluble | The alcohol is very weakly acidic, but solubility is expected due to the compound's overall polarity.[\[11\]](#) |

Experimental Protocols for Property Determination

Accurate determination of physical properties requires robust experimental design. The following protocols provide step-by-step methodologies for characterizing **3-(Hydroxymethyl)cyclohexanone**.

Protocol for Density Determination (Pycnometer Method)

This method provides a highly accurate measurement of density for a liquid sample.

- Preparation: Thoroughly clean and dry a pycnometer of a known volume.
- Mass of Empty Pycnometer: Accurately weigh the empty pycnometer on an analytical balance (M_{pyc}).
- Calibration with Water: Fill the pycnometer with deionized water of a known temperature and density (ρ_{water}). Ensure no air bubbles are trapped. Weigh the filled pycnometer ($M_{\text{pyc}+\text{water}}$).
- Volume Calculation: Calculate the precise internal volume (V) of the pycnometer using the formula: $V = (M_{\text{pyc}+\text{water}} - M_{\text{pyc}}) / \rho_{\text{water}}$.[\[1\]](#)
- Sample Measurement: Empty, clean, and dry the pycnometer. Fill it with **3-(Hydroxymethyl)cyclohexanone** at the same temperature. Weigh the filled pycnometer ($M_{\text{pyc}+\text{sample}}$).
- Density Calculation: Calculate the density of the sample (ρ_{sample}) using the formula: $\rho_{\text{sample}} = (M_{\text{pyc}+\text{sample}} - M_{\text{pyc}}) / V$.[\[1\]](#)

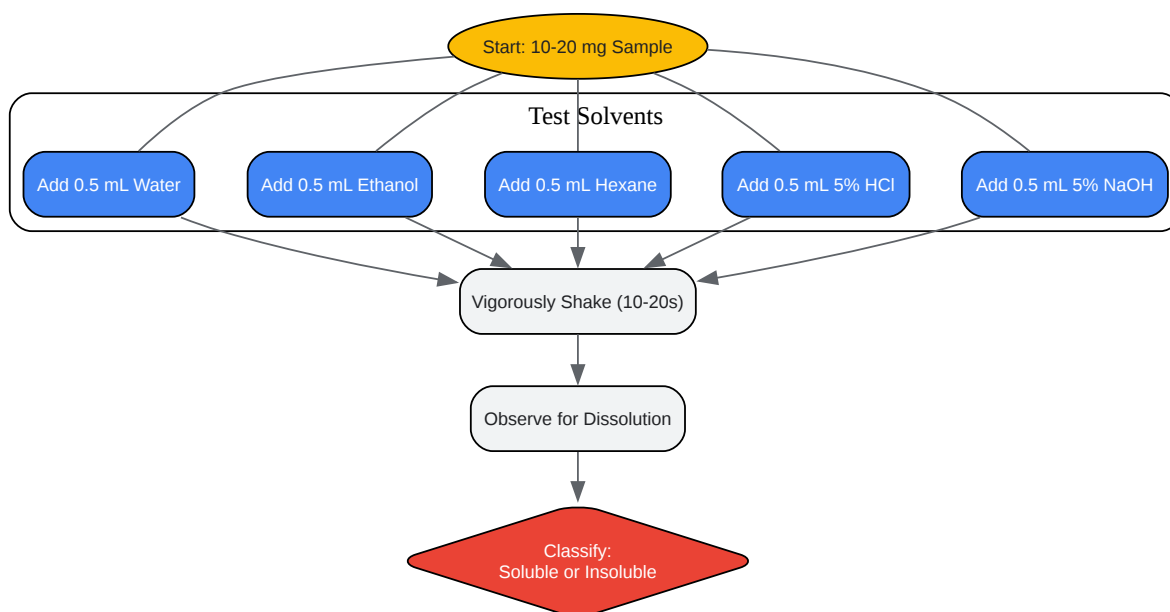
Workflow for Density Determination using a Pycnometer.

Protocol for Qualitative Solubility Determination

This systematic approach classifies the compound's solubility across a range of solvents.[\[11\]](#)

- Sample Preparation: In a series of small, labeled test tubes, place approximately 10-20 mg of **3-(Hydroxymethyl)cyclohexanone**.[\[1\]](#)
- Solvent Addition: To each tube, add 0.5 mL of a different test solvent (e.g., water, ethanol, hexane, 5% HCl, 5% NaOH).[\[1\]](#)
- Observation: Vigorously shake each tube for 10-20 seconds.[\[8\]](#) Observe if the compound dissolves completely.
- Classification:
 - "Soluble": The compound dissolves completely, forming a single clear phase.

- "Insoluble": A separate solid or liquid phase remains.[1]
- pH Test: For the aqueous solution, test the resulting solution with pH paper to determine if it is acidic, basic, or neutral.[1]



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Experimental Workflow for Qualitative Solubility Testing.

Applications in Drug Development

3-(Hydroxymethyl)cyclohexanone serves as a crucial intermediate in the synthesis of complex molecules with significant biological activity.[3] Its bifunctional nature allows for selective chemical manipulation of the ketone and hydroxyl groups.[2] It is a key precursor in the multi-step synthesis of hydroxymethyl tricyclic ketones, which are intermediates for potent anti-inflammatory and cytoprotective agents.[2] Furthermore, its cyclohexane ring can act as a metabolically stable substitute for the ribose sugar in the synthesis of carbocyclic nucleoside analogues, which are investigated for various therapeutic applications.[3]

Safety and Handling

As a derivative of cyclohexanone, **3-(Hydroxymethyl)cyclohexanone** should be handled with appropriate safety precautions. Cyclohexanone itself is classified as a flammable liquid and can cause skin, eye, and respiratory irritation.[12][13]

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling the compound.[12]
- Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[14]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[15] Keep separated from oxidizing agents.[12]
- Spills: In case of a spill, evacuate the area and use appropriate absorbent material for cleanup, ensuring there are no ignition sources nearby.[15]

This guide provides a detailed overview of the physical properties and solubility of **3-(Hydroxymethyl)cyclohexanone**, offering valuable data and protocols for professionals in the chemical and pharmaceutical sciences.

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